molecular formula C11H8INOS B155465 N-(4-iodophenyl)thiophene-2-carboxamide CAS No. 136340-97-1

N-(4-iodophenyl)thiophene-2-carboxamide

Cat. No.: B155465
CAS No.: 136340-97-1
M. Wt: 329.16 g/mol
InChI Key: VALCEQVTYPJAEG-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-iodophenyl substituent on the amide nitrogen. The iodine atom at the para position of the phenyl ring introduces steric bulk, electron-withdrawing effects, and increased molecular weight, which may influence biological activity, solubility, and binding interactions compared to other halogenated or substituted analogs .

Properties

CAS No.

136340-97-1

Molecular Formula

C11H8INOS

Molecular Weight

329.16 g/mol

IUPAC Name

N-(4-iodophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8INOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

VALCEQVTYPJAEG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I

Synonyms

2-Thiophenecarboxamide,N-(4-iodophenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

Thiophene carboxamides with halogenated phenyl substituents are widely studied for antimicrobial, antifungal, and anticancer activities. Key comparisons include:

Compound Substituent Biological Activity Key Data Source
N-(4-Fluorophenyl)thiophene-2-carboxamide 4-F Antifungal (vs. Fusarium graminearum) EC₅₀ = 28.9 μM
N-(4-Chlorophenyl)thiophene-2-carboxamide 4-Cl Antifungal (vs. Botrytis cinerea) EC₅₀ = 21.3 μM (comparable to thifluzamide)
N-(4-Methoxyphenyl)thiophene-2-carboxamide 4-OCH₃ Structural data (X-ray crystallography) Melting point: 172°C; Molecular weight: 233.286 g/mol
N-(4-Ethoxyphenyl)thiophene-2-carboxamide 4-OCH₂CH₃ No direct activity reported Canonical SMILES: O=C(NC1=CC=C(OCC)C=C1)C=2SC=CC2
N-(4-Iodophenyl)maleimide 4-I Monoacylglycerol lipase (MGL) inhibition IC₅₀ = 4.34 μM (similar to F/Cl/Br analogs)

Key Observations :

  • Halogen Effects : In maleimide derivatives (), halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ ~4–7 μM), suggesting steric bulk and electronic effects may offset iodine’s larger size . For thiophene carboxamides, chlorine (EC₅₀ = 21.3 μM) shows superior antifungal activity over fluorine (EC₅₀ = 28.9 μM), implying substituent position and electronic properties (e.g., electronegativity, lipophilicity) critically modulate activity .
  • Iodine-Specific Properties : The 4-iodo group may enhance binding via halogen bonding or hydrophobic interactions in target proteins, as seen in kinase inhibitors. However, its higher molecular weight could reduce solubility, a common challenge in iodinated drug candidates.
Derivatives with Heterocyclic Moieties

Compounds with thiazole or pyrazole rings exhibit distinct activity profiles:

  • Nitrothiophene-thiazole carboxamides (): Antibacterial activity correlates with electron-withdrawing groups (e.g., NO₂ on thiophene) and fluorinated phenyl groups on thiazole. For example, Compound 11 (3,4-difluorophenyl) shows narrow-spectrum antibacterial activity, while Compound 9 (4-fluorophenyl) was commercially sourced for screening .
  • Pyrazole-thiophene carboxamides (): Derivatives like 7i (4-methoxyphenyl) and 7c (4-fluorophenethyl) demonstrate EC₅₀ values as low as 11.6 μM against Rhizoctonia solani, highlighting the role of flexible substituents (e.g., phenethyl vs. phenyl) in enhancing antifungal potency .
Benzo[b]thiophene Carboxamides

Their activities are influenced by:

  • Electron-withdrawing groups (e.g., CF₃O, SO₂CH₃), which may improve target affinity.
  • Hydrogen-bonding capacity of hydroxyl or methoxy groups (45, 46).

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